

Spectral Analysis of 1-(2-Bromo-4-hydroxyphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name:	1-(2-Bromo-4-hydroxyphenyl)ethanone
Cat. No.:	B1338797

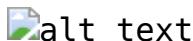
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-(2-Bromo-4-hydroxyphenyl)ethanone** (CAS No. 61791-99-9). Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided for practical application in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **1-(2-Bromo-4-hydroxyphenyl)ethanone**
- Molecular Formula: C₈H₇BrO₂
- Molecular Weight: 215.04 g/mol
- Structure:



(A representative image would be placed here in a full document)

Predicted Spectral Data

The following tables summarize the predicted spectral data for **1-(2-Bromo-4-hydroxyphenyl)ethanone**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.65	d	1H	H-6
~ 7.10	d	1H	H-3
~ 6.90	dd	1H	H-5
~ 5.50	s (broad)	1H	-OH
~ 2.60	s	3H	$-\text{C}(\text{O})\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 198.0	$\text{C}=\text{O}$
~ 158.0	C-4 (C-OH)
~ 135.0	C-6
~ 130.0	C-2 (C-Br)
~ 122.0	C-5
~ 118.0	C-1
~ 115.0	C-3
~ 26.5	$-\text{C}(\text{O})\text{CH}_3$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (phenolic)
~ 3100	Medium	Aromatic C-H stretch
~ 1680	Strong	C=O stretch (ketone)
~ 1600, 1480	Medium	Aromatic C=C ring stretch
~ 1250	Strong	C-O stretch (phenol)
~ 650	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron Ionization)

m/z Ratio	Proposed Fragment Ion
214/216	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
199/201	[M - CH ₃] ⁺
171/173	[M - C(O)CH ₃] ⁺
135	[M - Br] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid aromatic compound like **1-(2-Bromo-4-hydroxyphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

- Integrate the peaks in the ^1H NMR spectrum.
- Process and analyze the resulting spectral data.

Infrared (IR) Spectroscopy (Thin Film Method)

- Sample Preparation:
 - Place a small amount of the solid sample (a few milligrams) in a clean, dry vial.
 - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
 - Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

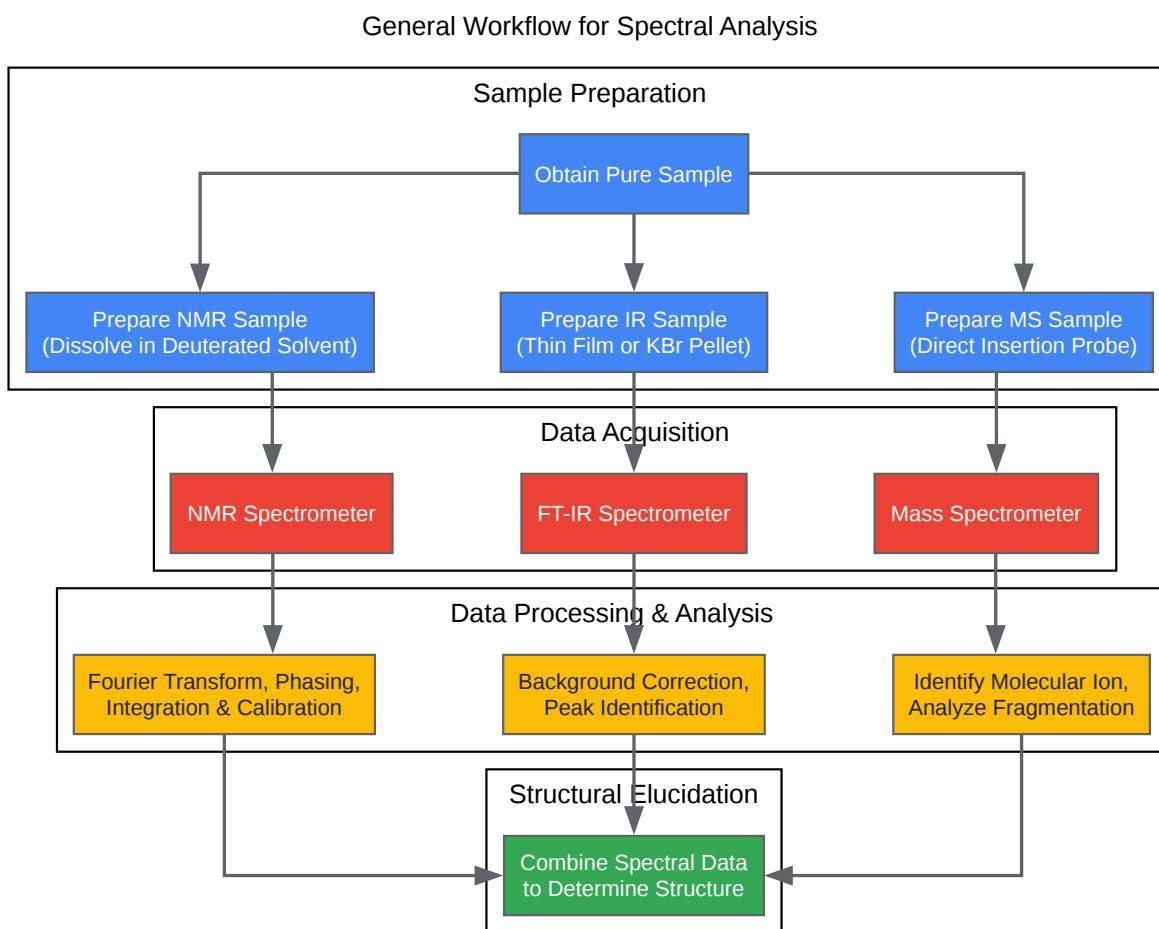
Mass Spectrometry (MS) (Electron Ionization - EI)

- Sample Introduction:

- For a solid sample, a direct insertion probe is typically used.
- A small amount of the sample is placed in a capillary tube at the tip of the probe.
- The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
- The probe is gently heated to volatilize the sample into the ion source.
- Ionization and Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positive ions are accelerated out of the ion source and into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion at a specific m/z value.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.



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Caption: A flowchart illustrating the typical workflow for spectral analysis of a chemical compound.

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